Home > Products > Screening Compounds P57060 > Perphenazine 4-aminobutyrate
Perphenazine 4-aminobutyrate - 751477-01-7

Perphenazine 4-aminobutyrate

Catalog Number: EVT-1582204
CAS Number: 751477-01-7
Molecular Formula: C25H33ClN4O2S
Molecular Weight: 489.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BL-1020 is a first in class novel compound for the treatment of schizophrenia. It is being developed by BioLineRx (BioLine).
Overview

Perphenazine 4-aminobutyrate is a chemical compound derived from perphenazine, a typical antipsychotic agent belonging to the phenothiazine class. This compound is characterized by the addition of a 4-aminobutyrate moiety, which is believed to enhance its pharmacological properties. The primary function of perphenazine is to antagonize dopamine D2 receptors, which plays a crucial role in managing symptoms associated with various psychiatric disorders, including schizophrenia.

Source

Perphenazine 4-aminobutyrate can be synthesized through various chemical processes that involve the modification of perphenazine. The compound has been the subject of research for its potential therapeutic applications and improved formulations, particularly in the context of drug stability and bioavailability.

Classification

Perphenazine 4-aminobutyrate is classified as an antipsychotic medication. It falls under the broader category of phenothiazines, which are known for their ability to modulate neurotransmitter activity in the brain. Its specific classification as a derivative indicates its modified structure aimed at enhancing therapeutic efficacy.

Synthesis Analysis

Methods

The synthesis of perphenazine 4-aminobutyrate typically involves several steps, including protection and deprotection of functional groups, as well as salification processes. One notable method includes the reaction between N-protected perphenazine 4-aminobutyrate and methanesulfonic acid in the presence of solvents like acetonitrile and butyl acetate. This process allows for the formation of crystalline forms with enhanced stability and purity .

Technical Details

  1. N-Protection: The initial step involves protecting the amino group of 4-aminobutyric acid using a protecting group such as t-butoxycarbonyl.
  2. Reaction Conditions: The reaction mixture is typically heated to approximately 40 °C to facilitate the interaction between reactants.
  3. Isolation and Purification: Following the reaction, the crystalline form of perphenazine 4-aminobutyrate trimesylate is isolated and purified through recrystallization techniques, ensuring high purity levels (greater than 99%) as confirmed by high-performance liquid chromatography measurements .
Molecular Structure Analysis

Structure

The molecular structure of perphenazine 4-aminobutyrate can be represented by its chemical formula, which incorporates both the perphenazine core and the 4-aminobutyrate side chain. The compound exhibits a complex three-dimensional arrangement that influences its pharmacological activity.

Data

The structural data can be analyzed through various spectroscopic methods:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the molecular environment and connectivity.
  • X-Ray Powder Diffraction: Used to characterize crystalline forms and confirm purity .
Chemical Reactions Analysis

Reactions

Perphenazine 4-aminobutyrate participates in several chemical reactions that can modify its properties or enhance its therapeutic effects. Notably, it can undergo deprotection reactions to yield the active form of the compound.

Technical Details

  1. Deprotection: The removal of protecting groups under acidic conditions allows for the generation of free amino groups necessary for biological activity.
  2. Salification: The formation of salts with acids such as methanesulfonic acid enhances solubility and stability in pharmaceutical formulations .
Mechanism of Action

Process

The mechanism by which perphenazine 4-aminobutyrate exerts its effects primarily involves antagonism at dopamine D2 receptors in the central nervous system. This action helps alleviate symptoms associated with psychotic disorders by modulating dopamine levels.

Data

Physical and Chemical Properties Analysis

Physical Properties

Perphenazine 4-aminobutyrate typically appears as a crystalline solid with specific melting points depending on its crystalline form. Its solubility characteristics are influenced by the presence of various salts formed during synthesis.

Chemical Properties

The chemical properties include:

  • Stability: Enhanced stability due to crystalline forms that reduce hygroscopicity.
  • Purity: High purity levels (>99%) achieved through careful synthesis and purification processes .
Applications

Perphenazine 4-aminobutyrate has potential applications in:

  • Pharmaceutical Development: As a candidate for antipsychotic therapies, particularly in formulations aimed at improving patient compliance through better bioavailability.
  • Research: Investigated for its effects on neurotransmitter modulation, making it relevant in studies related to neuropharmacology and behavioral sciences .
Synthesis and Structural Modifications

Synthetic Pathways for Esterification of Perphenazine with 4-Aminobutyric Acid

The synthesis of perphenazine 4-aminobutyrate centers on forming an ester bond between the hydroxyl group of perphenazine and the carboxylic acid moiety of 4-aminobutyric acid (GABA). This conjugation transforms perphenazine into a brain-targeting prodrug, leveraging GABA’s neurotransmitter properties to enhance CNS delivery. Two primary methodologies dominate the synthetic workflow:

Carbodiimide-Mediated Coupling: This approach employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often accelerated by catalysts like 4-dimethylaminopyridine (DMAP) or N-hydroxybenzotriazole (HOBt). The reaction proceeds in anhydrous aprotic solvents (e.g., dichloromethane or acetonitrile) under nitrogen atmospheres to minimize side reactions. Typical yields range from 65–78%, with purity highly dependent on rigorous purification via silica gel chromatography or recrystallization [1] [7].

Alkyl Halide Displacement: An alternative route involves reacting perphenazine with N-protected 4-bromobutyrate derivatives. This method requires nucleophilic displacement by perphenazine’s hydroxyl group and is conducted in polar solvents like acetonitrile with bases (e.g., DBU) to facilitate ester formation. While offering higher regioselectivity, this pathway demands stringent control over stoichiometry to avoid di-ester byproducts [5].

Table 1: Comparison of Esterification Methods

MethodReagents/SolventsYield (%)Purity (%)Key Advantage
Carbodiimide CouplingEDC, DMAP, CH₂Cl₂65–78>95Mild conditions, scalability
Alkyl Halide Displacement4-Bromobutyrate, DBU, CH₃CN70–8590–94Reduced racemization risk

Role of Protecting Groups in the Synthesis of Perphenazine 4-Aminobutyrate Derivatives

GABA’s primary amine group necessitates protection during esterification to prevent undesired nucleophilic side reactions or salt formation. The selection of protecting groups critically influences reaction efficiency and deprotection outcomes:

  • tert-Butoxycarbonyl (Boc) Protection: GABA is reacted with di-tert-butyl dicarbonate in tetrahydrofuran/water mixtures to form N-Boc-GABA. The Boc group is stable under esterification conditions and removable via mild acidolysis (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane). This strategy minimizes side products and achieves >90% deprotection yields [1] [5].
  • Benzyloxycarbonyl (Cbz) Protection: Employed when acid-labile protection is unsuitable. Hydrogenolysis using Pd/C in methanol cleaves the Cbz group post-esterification. Though effective, this method introduces metal catalyst residues, requiring additional purification steps [7].

Deprotection must be meticulously monitored via HPLC or TLC to confirm complete removal while avoiding degradation of the acid-labile perphenazine scaffold.

Optimization of Reaction Conditions for High-Yield Crystalline Salt Formation

Crystalline salt formation is essential for enhancing the stability, purity, and bioavailability of perphenazine 4-aminobutyrate. Key optimization parameters include:

Solvent Selection: Polar solvents like acetonitrile or ethanol facilitate high-yield crystallization (>80%). Acetonitrile is preferred for trimesylate salt formation due to its intermediate polarity, which supports optimal crystal nucleation without trapping solvents. Methanol/water mixtures are avoided due to promoting amorphous solids [1].

Antisolvent Addition: Controlled addition of antisolvents (e.g., diethyl ether or methyl tert-butyl ether) to saturated API solutions reduces solubility and triggers rapid crystallization. This method yields particles with uniform morphology (10–50 µm) and minimizes residual solvents to <500 ppm (ICH limits) [1] [7].

Temperature Control: Slow cooling of reaction mixtures from reflux temperatures to 0–5°C at rates of 0.5°C/min produces crystals with high thermal stability (decomposition >200°C). Seeding with pre-formed trimesylate crystals further ensures polymorphic uniformity [1].

Table 2: Crystallization Conditions for Perphenazine 4-Aminobutyrate Salts

Salt FormOptimal SolventAntisolventCrystallization Yield (%)Particle Size (µm)Residual Solvent (ppm)
TrimesylateAcetonitrileDiethyl ether9215–30<300
FumarateEthanolMTBE8520–40<450
HydrochlorideMethanolAcetone785–25<600

Comparative Analysis of Trimesylate vs. Other Salt Forms in Stability and Bioavailability

The trimesylate (tri-methanesulfonate) salt of perphenazine 4-aminobutyrate demonstrates superior physicochemical properties over alternative salts, directly influencing drug performance:

Thermal and Hygroscopic Stability: Trimesylate salts exhibit a high melting point (228–232°C) and low hygroscopicity (<0.1% weight gain at 80% RH), attributable to strong ionic interactions within the crystal lattice. Fumarate salts decompose at lower temperatures (195–200°C), while hydrochloride forms are hygroscopic, risking hydrate formation during storage [1] [7].

Solubility and Bioavailability: Though trimesylate has moderate aqueous solubility (2.1 mg/mL at pH 6.8), it offers balanced lipophilicity (log P = 2.8), facilitating passive blood-brain barrier permeation. In contrast, hydrochloride salts show higher solubility (4.5 mg/mL) but rapid systemic clearance, reducing CNS exposure. Maleate salts suffer from pH-dependent instability, limiting formulation flexibility [1] [4].

Powder Properties: Trimesylate crystals display excellent flowability (Carr Index: 12–15%) and compressibility, enabling direct compression into tablets. Fumarate forms often require granulation due to poor flow (Carr Index: 20–25%) [1].

Table 3: Physicochemical Properties of Perphenazine 4-Aminobutyrate Salts

PropertyTrimesylateFumarateHydrochlorideMaleate
Melting Point (°C)228–232195–200210 (dec.)185–190
Aqueous Solubility (mg/mL)2.11.84.53.2
Log P2.82.51.92.3
HygroscopicityLowModerateHighModerate

Properties

CAS Number

751477-01-7

Product Name

Perphenazine 4-aminobutyrate

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate

Molecular Formula

C25H33ClN4O2S

Molecular Weight

489.1 g/mol

InChI

InChI=1S/C25H33ClN4O2S/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2

InChI Key

BABFYCSPNDKXRI-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCOC(=O)CCCN

Synonyms

BL 1020
BL-1020
BL1020
perphenazine GABA este

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCOC(=O)CCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.